

SERAAK1 Structure Validation Overview

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Compound Focus: Seragakinone A

Cat. No.: S639206

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SERAAK1 is a potential multi-receptor ligand identified through virtual screening. The table below summarizes the key experimental and computational data used to confirm its structure, binding mode, and biological activity [1].

Validation Aspect	Methodology	Key Findings/Parameters
Receptor Affinity	Radioligand binding assays	5-HT2A (K_i 826 \pm 51 nM); 5-HT1A (K_i 1425 \pm 108 nM); D2 (K_i 1291 \pm 323 nM) [1]
Functional Activity	Functional antagonist assay	5-HT2A receptor antagonist (K_b 462 nM) [1]
Binding Mechanism	Molecular docking & dynamics (MD) simulations	Stable binding in orthosteric pocket; key interactions: Asp155, Trp336, Phe340; stable complex (RMSD < 5 Å) [1]
ADMET Profiling	In silico prediction	Provided directions for further compound optimization [1]
In Vivo Efficacy	Animal behavioral tests	Demonstrated anxiolytic and antidepressant properties [1]

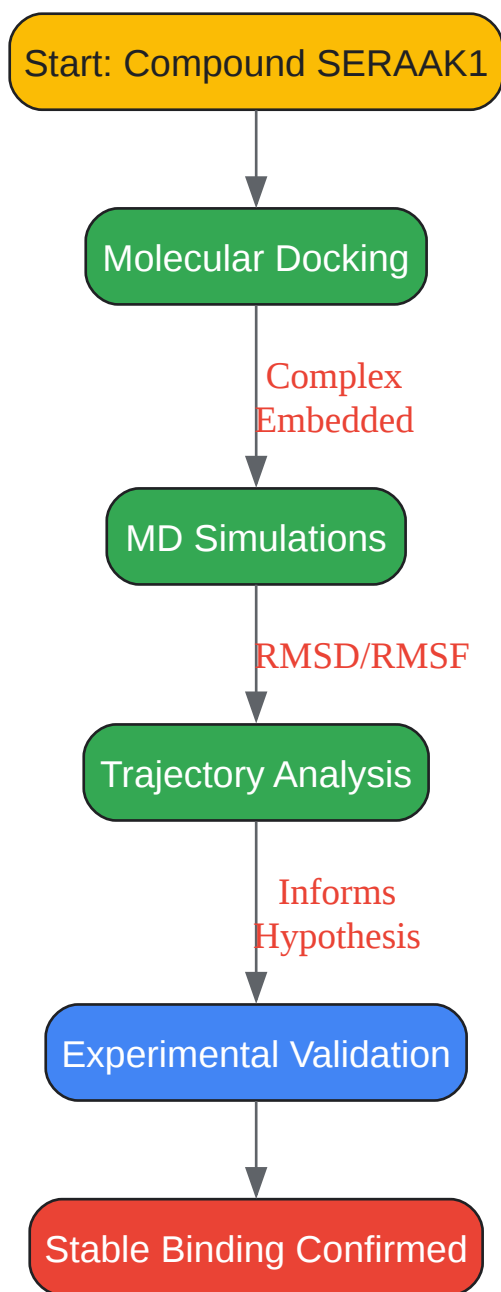
Detailed Experimental Protocols

Here is a deeper look into the core methodologies referenced in the validation process for SERAAK1.

- **Molecular Docking to Receptors:** Docking studies were performed using the crystal structure of the inactive 5-HT2A receptor (PDB: 6A93). The Glide docking software was used to predict the binding pose and interactions, such as the critical ionic bond with Asp155. The docking score for the 5-HT2A receptor was -9.970 [1].
- **Molecular Dynamics (MD) Simulations:** The SERAAK1-5-HT2A receptor complex was embedded in a lipid bilayer and simulated. System stability was assessed by calculating the **Root Mean Square Deviation (RMSD)**, which remained below 5 Å, indicating a stable complex. Interactions with key residues like Asp155, Trp336, and Phe340 were monitored throughout the simulation [1].
- **In Vivo Behavioral Studies:** These experiments are conducted to evaluate the therapeutic potential of a compound. While the specific tests (e.g., forced swim test for antidepressant activity, elevated plus maze for anxiety) were not detailed in the available excerpt, the results confirmed the **anxiolytic and antidepressant properties** of SERAAK1 in animal models [1].

Create Signaling Pathway Diagrams with Graphviz

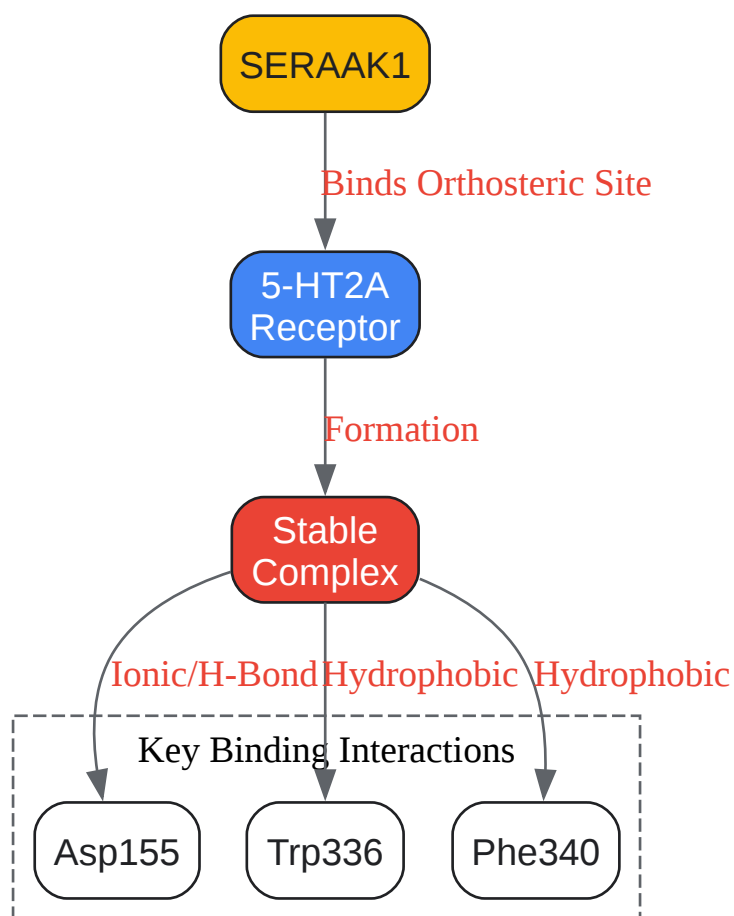
The workflow for computationally validating a compound's mechanism can be effectively visualized using the DOT language. Below is a script that models this process, adhering to your formatting requirements.



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Diagram Title: Computational Validation Workflow

This diagram outlines the key computational steps, from initial docking to experimental confirmation, highlighting how in silico and experimental methods integrate [1].



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Diagram Title: SERAAK1 Binding Mechanism

This diagram illustrates the specific molecular interactions that stabilize SERAAK1 in the 5-HT2A receptor's binding pocket, which is crucial for its antagonist function [1].

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References

1. Synthesis, Experimental and Computational Evaluation of ... [pmc.ncbi.nlm.nih.gov]

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